5-Methylresorcinol monohydrate

Aldose reductase inhibition Diabetic complications Polyol pathway

5-Methylresorcinol monohydrate (orcinol monohydrate) delivers position-specific reactivity distinct from 4-substituted resorcinols. The 5-methyl group yields intermediate aldose reductase inhibition (IC₅₀ 43.31 μM)—ideal for dose-response studies—and accelerates sol-gel polycondensation versus unsubstituted resorcinol for shorter aerogel batch cycles. Its direct protein surface binding eliminates water-mediated hydrogen bonding artifacts observed with 4-hexylresorcinol. Available as ≥98% crystalline powder with lot-specific CoA. For diabetic complication research, aerogel materials science, and protein stabilization studies.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 6153-39-5
Cat. No. B1352147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylresorcinol monohydrate
CAS6153-39-5
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)O.O
InChIInChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2
InChIKeyNBKPNAMTHBIMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylresorcinol Monohydrate (CAS 6153-39-5): Technical Identity and Baseline Procurement Profile


5-Methylresorcinol monohydrate (synonyms: orcinol monohydrate, 3,5-dihydroxytoluene monohydrate) is a meta-dihydroxy substituted phenol derivative with the molecular formula C₇H₈O₂·H₂O and molecular weight 142.15 g/mol . The compound exists as a white to beige crystalline powder with a melting point of 56–58°C (anhydrous form 107–108°C) and boiling point of 290°C . It demonstrates aqueous solubility of 50 mg/mL in water and is also soluble in ethanol and ether . This compound is distinguished from its anhydrous counterpart and positional isomers (2-methylresorcinol, 4-methylresorcinol) by its specific substitution pattern at the 5-position of the benzene ring, which fundamentally alters its reactivity profile in both biological and materials science applications.

Why Generic Resorcinol Derivatives Cannot Substitute for 5-Methylresorcinol Monohydrate in Technical Applications


Resorcinol derivatives cannot be interchangeably substituted due to position-dependent structure-activity relationships that govern both biological target engagement and polymer network formation. In tyrosinase inhibition, 4-substituted resorcinols (such as 4-butylresorcinol and 4-hexylresorcinol) demonstrate substantially different binding kinetics and potency profiles compared to 5-substituted analogs [1]. In aldose reductase inhibition, the substitution pattern directly correlates with inhibitory potency, with 5-methylresorcinol showing an IC₅₀ of 43.31 μM versus 17.32 μM for 4-hexylresorcinol and 49.50 μM for unsubstituted resorcinol [2]. In materials science, the additional directing methyl group at the 5-position accelerates gelation kinetics and produces a stiffer aerogel network compared to unsubstituted resorcinol, a difference attributable to altered electrophilic aromatic substitution reactivity [3]. Furthermore, 4-methylresorcinol and 2-methylresorcinol have been demonstrated to act as alternative substrates for tyrosinase rather than true inhibitors, fundamentally altering their functional classification in biological systems [4].

Quantitative Differentiation Evidence: 5-Methylresorcinol Monohydrate Versus Closest Comparators


Aldose Reductase Inhibition: 5-Methylresorcinol IC₅₀ Positioned Between Resorcinol and 4-Hexylresorcinol

In a comparative in vitro study of recombinant human aldose reductase (AR) enzyme inhibition, 5-methylresorcinol demonstrated an IC₅₀ value of 43.31 μM. This positions the compound as an intermediate-potency inhibitor within the resorcinol series, showing 1.14-fold higher potency than unsubstituted resorcinol (IC₅₀ = 49.50 μM) but 2.5-fold lower potency than 4-hexylresorcinol (IC₅₀ = 17.32 μM) under identical assay conditions [1]. The study employed spectrophotometric determination using recombinant human AR enzyme, with quercetin as the positive control.

Aldose reductase inhibition Diabetic complications Polyol pathway Enzyme inhibition

Antibacterial Activity: 5-Methylresorcinol Exhibits Poor Activity Relative to 4-Hexylresorcinol

In a comparative screening of alkylresorcinols for antibacterial activity, 5-methylresorcinol demonstrated minimal growth-inhibitory effects. Against Mycobacterium smegmatis, the minimum inhibitory concentration (MIC) was 300 mg/L, while against Staphylococcus aureus, the MIC exceeded 5000 mg/L. In contrast, 4-hexylresorcinol under the same screening conditions showed substantially lower MIC values against both organisms, establishing a clear structure-activity relationship where the 4-hexyl substitution confers significantly enhanced antibacterial potency relative to the 5-methyl substitution pattern [1].

Antibacterial screening Minimum inhibitory concentration Mycobacterium smegmatis Staphylococcus aureus

Aerogel Synthesis: 5-Methylresorcinol Enables Shorter Preparation Time Versus Resorcinol

In the preparation of organic aerogels via sol-gel polycondensation with formaldehyde, 5-methylresorcinol demonstrates significantly accelerated gelation kinetics compared to unsubstituted resorcinol. The additional methyl group at the 5-position functions as an ortho-para directing group, enhancing the electrophilic aromatic substitution reactivity of the ring positions available for crosslinking. This results in a much shorter preparation time and yields a stiffer aerogel network structure [1][2]. Comparative studies of copolycondensates using GPC/¹³C NMR analysis confirm that 5-methylresorcinol and resorcinol produce networks with similar methylene bridge distributions but with distinct kinetic profiles [3].

Carbon aerogel Organic aerogel Sol-gel synthesis Polycondensation

Lysozyme Interaction: 5-Methylresorcinol Binds Directly to Protein Surface Unlike 4-Hexylresorcinol

Experimental and theoretical studies of alkylhydroxybenzene-protein complexes reveal a fundamental difference in binding mechanism between 5-methylresorcinol and 4-hexylresorcinol. 5-Methylresorcinol interacts directly with the surface of lysozyme via non-water-mediated contacts, whereas 4-hexylresorcinol demonstrates concentration-dependent biphasic behavior—activating lysozyme at low concentrations (up to 10-15 molecules per protein globule) but abolishing activity at higher concentrations (above 100 molecules per protein globule) [1][2]. This mechanistic divergence arises from differences in hydrophobicity and molecular geometry between the 5-methyl and 4-hexyl substituted resorcinol scaffolds.

Chemical chaperone Protein stabilization Lysozyme Hydrogen bonding

Functional Classification: 5-Methylresorcinol as True Inhibitor Versus 4-Methylresorcinol as Substrate

A critical functional distinction exists between positional isomers of methylresorcinol in their interaction with tyrosinase. 5-Methylresorcinol (orcinol) is characterized as a tyrosinase inhibitor that suppresses melanogenesis in B16F10 cells via upregulation of the MAPK/ERK signaling pathway [1]. In contrast, 4-methylresorcinol and 2-methylresorcinol have been demonstrated to act not as inhibitors but as alternative substrates of tyrosinase when the catalytic cycle is completed with a reductant such as ascorbic acid or o-diphenol [2][3]. This fundamental difference in enzyme interaction—inhibition versus substrate turnover—means these positional isomers cannot be functionally interchanged in tyrosinase-related experimental systems.

Tyrosinase Enzyme kinetics Substrate versus inhibitor Melanogenesis

Industrial Sourcing: 5-Methylresorcinol as Shale Oil By-Product Offers Economic Differentiation

5-Methylresorcinol (5-MR) is the predominant alkylresorcinol component (20-25%) in water-soluble shale phenols derived from thermal processing of kukersite oil shale, where total water-soluble phenols consist of 85-92% alkyl derivatives of resorcinol . This industrial origin distinguishes 5-MR from synthetically produced resorcinol derivatives. In many industrial syntheses, including rubber modifier preparation, 5-MR can serve as a direct substitute for resorcinol [1]. Its availability as an oil shale industry by-product in Estonia establishes a distinct supply chain pathway that may offer economic advantages for large-scale industrial applications compared to fully synthetic resorcinol production routes [2].

Oil shale processing Water-soluble phenols Industrial feedstock Resorcinol substitute

Evidence-Backed Application Scenarios for 5-Methylresorcinol Monohydrate Procurement


Aldose Reductase Inhibition Studies in Diabetic Complication Research

Researchers investigating the polyol pathway in diabetic complications may select 5-methylresorcinol monohydrate as a tool compound with intermediate AR inhibitory potency (IC₅₀ = 43.31 μM). This potency profile, positioned between weaker inhibition by unsubstituted resorcinol (IC₅₀ = 49.50 μM) and stronger inhibition by 4-hexylresorcinol (IC₅₀ = 17.32 μM), enables dose-response studies across a meaningful dynamic range without the confounding effects of near-complete enzyme suppression at low concentrations [1]. The recombinant human AR enzyme assay conditions are well-established and reproducible.

Carbon and Organic Aerogel Synthesis with Accelerated Gelation Kinetics

Materials scientists engaged in sol-gel synthesis of carbon or organic aerogels may select 5-methylresorcinol monohydrate as a precursor when shorter preparation times are desired. The additional directing methyl group at the 5-position enhances electrophilic aromatic substitution reactivity, accelerating polycondensation with formaldehyde relative to unsubstituted resorcinol and yielding a stiffer network structure [1][2]. This application scenario is particularly relevant for researchers optimizing aerogel production workflows where reduced batch cycle time provides a tangible efficiency benefit.

Chemical Chaperone and Protein Stabilization Biophysical Studies

Investigators studying chemical chaperone mechanisms or protein stabilization phenomena may select 5-methylresorcinol monohydrate specifically for its direct protein surface binding mechanism, which differs fundamentally from the biphasic concentration-dependent behavior of 4-hexylresorcinol and the classical osmolyte mechanism of glycerol [1][2]. The absence of water-mediated hydrogen bonding in the 5-methylresorcinol-lysozyme interaction provides a cleaner experimental system for probing direct ligand-protein contacts without the complicating factor of concentration-dependent activation/inhibition transitions.

Industrial Rubber Modifier and Epoxy Resin Feedstock from Shale-Derived Source

Industrial formulators producing rubber modifiers, epoxy resins, or adhesive resins of the DFK type may procure 5-methylresorcinol (as monohydrate or concentrate) when a cost-effective resorcinol substitute is required. 5-MR can function as a direct replacement for synthetic resorcinol in many industrial syntheses, and its availability as a predominant component (20-25%) of water-soluble shale phenols from oil shale processing establishes a distinct supply chain that may offer economic advantages for large-volume applications [1][2]. The high hydroxyl group content makes it suitable for epoxy resin manufacture where exact positional isomer purity requirements may be less stringent than in pharmaceutical or analytical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylresorcinol monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.